Molecular Weight & Complexity vs. Camptothecins
Unlike canonical Topo I inhibitors such as SN-38 and Exatecan, which exclusively target the Topo I-DNA complex, Topoisomerase I inhibitor 11 demonstrates a unique dual-targeting mechanism, binding to both Topoisomerase I and Bruton's Tyrosine Kinase (BTK) . While exact affinity values (Kd or IC50) for each target are not publicly disclosed, the explicit inclusion of BTK as a target in vendor documentation and the assignment of 'Btk' as a product category is a critical differentiator from single-target Topo I poisons .
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | Inhibits Topoisomerase I and binds to BTK |
| Comparator Or Baseline | SN-38: Inhibits Topoisomerase I only (IC50 0.74-1.9 μM) ; Exatecan: Inhibits Topoisomerase I only (IC50 2.2 μM) |
| Quantified Difference | Dual-target (Topo I + BTK) vs. Single-target (Topo I only) |
| Conditions | Based on vendor bioactivity descriptions and product categorization |
Why This Matters
This dual-target profile offers a distinct research advantage for studying crosstalk between DNA damage response pathways and B-cell receptor signaling, an avenue inaccessible to single-target Topo I inhibitors.
